Octanoic acid-1,2,3,4-13C4 (C8H12O13C4), also known as caprylic acid-1,2,3,4-13C4, is a valuable tool in scientific research due to its isotopic enrichment with the stable isotope carbon-13 (13C) at all four carbon positions in the molecule. This enrichment allows researchers to track the fate and metabolism of octanoic acid in biological systems using a technique called isotope tracing.
During an isotope tracing experiment, the researcher introduces the Octanoic acid-1,2,3,4-13C4 molecule into the system, such as a cell culture or an organism. The 13C atoms act as a label, allowing scientists to distinguish the labeled octanoic acid from other sources of the same molecule in the system. By analyzing the distribution of the 13C label in various metabolites and cellular components, researchers can gain insights into the metabolic pathways involved in the breakdown and utilization of octanoic acid.
The high purity and isotopic enrichment of Octanoic acid-1,2,3,4-13C4 make it a suitable internal standard for mass spectrometry (MS) analysis. An internal standard is a known compound added to a sample before analysis to serve as a reference for quantification. The presence of the 13C label in Octanoic acid-1,2,3,4-13C4 allows researchers to distinguish it from the analytes of interest in the sample, even if they have the same nominal mass (mass without considering isotope composition). This enables accurate measurement of the concentration of the analytes by comparing their signal intensity to that of the internal standard.
Octanoic acid-1,2,3,4-13C4 can be used as a substrate for studying the activity and specificity of enzymes involved in fatty acid metabolism. By incorporating the 13C label into the molecule, researchers can track the specific carbon atoms that are acted upon by the enzyme. This information is crucial for understanding the mechanism of action of the enzyme and its role in cellular processes.
(1,2,3,4-^13C_4)octanoic acid, also known as labeled octanoic acid, is a stable isotopic variant of octanoic acid (C8H16O2), a saturated fatty acid. This compound features four carbon atoms that are isotopically enriched with carbon-13 (^13C), which allows for specific applications in metabolic studies and tracer experiments. Octanoic acid itself is a medium-chain fatty acid commonly found in the milk of various mammals and as a minor component in coconut and palm kernel oils. It is characterized by its colorless oily liquid form and has limited solubility in water along with a rancid-like odor .
In addition, the presence of the ^13C label allows for tracking metabolic pathways in biological systems through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Octanoic acid exhibits several biological activities:
(1,2,3,4-^13C_4)octanoic acid can be synthesized through several methods:
These methods require careful control to ensure that the isotopic enrichment occurs at the desired carbon positions.
The unique properties of (1,2,3,4-^13C_4)octanoic acid make it valuable in several fields:
Interaction studies involving (1,2,3,4-^13C_4)octanoic acid often focus on its metabolic pathways. These studies utilize techniques such as:
These interactions provide insights into how medium-chain fatty acids are utilized by the body compared to long-chain fatty acids .
Several compounds share structural similarities with (1,2,3,4-^13C_4)octanoic acid. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Hexanoic Acid | C6H12O2 | Shorter chain length; less energy-dense |
Decanoic Acid | C10H20O2 | Longer chain; different metabolic properties |
Dodecanoic Acid | C12H24O2 | Higher melting point; used in different industrial applications |
Caprylic Acid | C8H16O2 | Common name for octanoic acid; similar properties but without isotopic labeling |
The presence of carbon-13 isotopes in (1,2,3,4-^13C_4)octanoic acid provides unique capabilities for tracing metabolic processes that are not available with its non-labeled counterparts .
Corrosive